molecular formula C12H21NO8 B2795799 Ethyl (S)-3-Piperidinecarboxylate D-Tartrate CAS No. 83602-38-4

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

Cat. No. B2795799
CAS RN: 83602-38-4
M. Wt: 307.299
InChI Key: HHPGQKZOPPDLNH-QXJKSQRWSA-N
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Description

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is an organic compound . It is also known as diethyl tartrate and is the ethyl ester of tartaric acid . It is used in the food/beverage, cosmetic, and personal care industries as a flavor and fragrance agent, and carrier solvent .


Synthesis Analysis

Diethyl tartrate can be synthesized from tartaric acid, a by-product of the wine industry . The presence of reactive hydroxyl groups allows the introduction of a variety of phosphorus-containing moieties . For example, treatment of diethyl tartrate with diphenylphosphinyl chloride generates diethyl 2,3-di(diphenylphosphinato)-1,4-butanedioate .


Molecular Structure Analysis

The molecular formula of Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is C8H14O6 . Its molecular weight is 206.19 g/mol . It has three stereoisomers: R,R-, S,S-, and R,S (=S,R-). The R,R- and S,S- isomers are enantiomeric, being mirror images .


Chemical Reactions Analysis

Diethyl tartrate undergoes thermal decomposition, most likely to liberate diphenylphosphinic acid to promote char formation, at the combustion temperature of several common polymers .


Physical And Chemical Properties Analysis

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is a colorless liquid . It has a density of 1.204 g/mL . It has a melting point of 17 °C and a boiling point of 280 °C . Its solubility in water is low .

Scientific Research Applications

Thermal Degradation Studies

“Ethyl (S)-3-Piperidinecarboxylate D-Tartrate” can be used in thermal degradation studies. It has been found that esters/ethers derived from tartaric acid, including “Ethyl (S)-3-Piperidinecarboxylate D-Tartrate”, are stable to temperatures approaching 200 °C and degrade via elimination processes .

Development of Non-Toxic, Environmentally-Friendly Plasticizers

Due to the increasing concern about the potential risks to human health presented by phthalate esters, the development of non-toxic, environmentally-friendly plasticizers is rather urgent. “Ethyl (S)-3-Piperidinecarboxylate D-Tartrate”, being derived from tartaric acid, an edible, renewable by-product of wine-making, can be used in the development of such plasticizers .

Use in Polymer Materials

Polymer materials make significant contributions to virtually every aspect of modern life. “Ethyl (S)-3-Piperidinecarboxylate D-Tartrate” can be used as a plasticizer in polymers to increase free volume, lower the glass transition temperature and improve processibility .

Use in Poly (Vinyl Chloride) (PVC)

Poly (Vinyl Chloride) (PVC) is one of the most widely-used commercial polymers because of its relatively low cost, durability and chemical resistance. “Ethyl (S)-3-Piperidinecarboxylate D-Tartrate” can be used as a plasticizer in PVC to permit processing for the formulation of products .

Use in Chromatography

“Ethyl (S)-3-Piperidinecarboxylate D-Tartrate” can be used in chromatography. It can be purified by column chromatography .

Use in the Synthesis of Ligand Scaffold

In the Sharpless epoxidation, “Ethyl (S)-3-Piperidinecarboxylate D-Tartrate” and titanium isopropoxide form a chiral catalyst in situ . The TADDOL ligand scaffold is produced from diethyl tartrate .

Mechanism of Action

While the specific mechanism of action for Ethyl (S)-3-Piperidinecarboxylate D-Tartrate is not mentioned in the search results, it’s worth noting that organohalogen compounds, which are similar, decompose as the polymer substrate undergoes combustion to liberate halogen atoms and hydrogen halide to the gas phase where they effectively scavenge flame-propagating radicals, principally hydrogen atoms and hydroxyl radicals .

Future Directions

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate has potential applications in the development of new, non-halogenated flame retardants . It can serve as the base for the development of a series of new, non-halogenated flame-retarding agents . It’s also used in the food/beverage, cosmetic, and personal care industries , indicating potential for further development in these areas.

properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGQKZOPPDLNH-ZZQRGORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCNC1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

CAS RN

83602-38-4
Record name Ethyl (S)-Nipecotate D-Tartrate
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